abc99
Overview
Description
ABC99 is a selective irreversible inhibitor of the Wnt-deacylating enzyme known as NOTUM. It is an N-hydroxyhydantoin carbamate that has shown excellent selectivity across the serine hydrolase family. This compound is primarily used in scientific research to study the Wnt signaling pathway, which is crucial for various cellular processes, including cell proliferation, differentiation, and migration .
Scientific Research Applications
ABC99 has a wide range of scientific research applications, including:
Chemistry: Used to study the Wnt signaling pathway and its role in various chemical processes.
Biology: Employed in research to understand the molecular mechanisms of cell proliferation, differentiation, and migration.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the Wnt signaling pathway, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt signaling pathway
Mechanism of Action
Target of Action
ABC99 primarily targets the Wnt-deacylating enzyme NOTUM . NOTUM is a carboxylesterase that mediates the O-depalmitoleoylation of Wnt proteins, resulting in the suppression of Wnt signaling .
Mode of Action
This compound acts as a selective inhibitor of NOTUM . It inhibits NOTUM’s serine hydrolase activity, which is responsible for the removal of an essential palmitoleate group from Wnt proteins . By inhibiting NOTUM, this compound prevents the suppression of Wnt signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . Wnt proteins play key roles in adult stem cell biology and embryonic development . They initiate signaling by binding to cell surface receptors, triggering intracellular signaling cascades that result in both biochemical and transcriptional changes within the cell .
Result of Action
The primary result of this compound’s action is the preservation of Wnt3A signaling in the presence of NOTUM . This can have significant implications in disease models where NOTUM overactivity is an underlying cause .
Future Directions
Biochemical Analysis
Biochemical Properties
ABC99 plays a crucial role in biochemical reactions, particularly as an inhibitor of the Wnt-deacylating enzyme NOTUM. This enzyme is responsible for the removal of an essential palmitoleate group from Wnt proteins, which is critical for their signaling function. This compound inhibits NOTUM with an IC50 of 13 nM, thereby preserving Wnt3A signaling in the presence of NOTUM . The interaction between this compound and NOTUM is highly specific, involving binding interactions that inhibit the enzyme’s activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting NOTUM, this compound enhances Wnt signaling, which is vital for cell proliferation, differentiation, and migration. This compound has been shown to affect the expression of genes involved in these processes, thereby modulating cellular functions. In particular, this compound’s impact on Wnt signaling pathways can lead to changes in cellular metabolism and energy homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of NOTUM, thereby preventing the enzyme from deacylating Wnt proteins. This inhibition is irreversible and highly potent, ensuring sustained activation of Wnt signaling pathways. This compound’s structure allows it to fit precisely into the enzyme’s active site, blocking its activity and leading to downstream effects on gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on NOTUM, leading to sustained activation of Wnt signaling pathways. These effects have been observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
ABC99 is synthesized through a series of chemical reactions involving the formation of an N-hydroxyhydantoin carbamate structure. The synthetic route typically involves the reaction of specific starting materials under controlled conditions to achieve the desired product. The preparation method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand for research purposes .
Chemical Reactions Analysis
Types of Reactions
ABC99 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using appropriate reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various oxidation and reduction products, as well as substituted derivatives.
Comparison with Similar Compounds
ABC99 is unique in its selective and irreversible inhibition of the NOTUM enzyme. Similar compounds include other inhibitors of the Wnt signaling pathway, such as:
YW2036: An inhibitor of the Wnt signaling pathway.
FIDAS-3: A potent Wnt inhibitor with anticancer activities.
Miclxin: A novel MIC60 inhibitor that induces apoptosis through mitochondrial stress in mutant tumor cells via β-catenin.
BML-284 hydrochloride: A potent, selective Wnt canonical signaling activator and tubulin polymerization inhibitor
This compound stands out due to its high selectivity and irreversible inhibition, making it a valuable tool in scientific research for studying the Wnt signaling pathway and its associated cellular processes.
Properties
IUPAC Name |
[7-[(4-chlorophenyl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5/c23-16-7-5-15(6-8-16)13-24-9-10-25-18(14-24)20(28)27(21(25)29)32-22(30)26-11-12-31-19-4-2-1-3-17(19)26/h1-8,18H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPZCETZTBBQBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1CC3=CC=C(C=C3)Cl)C(=O)N(C2=O)OC(=O)N4CCOC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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